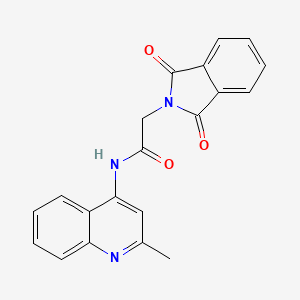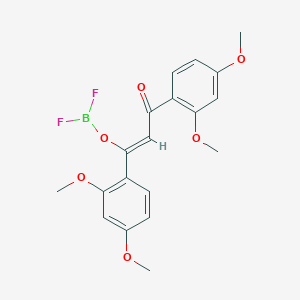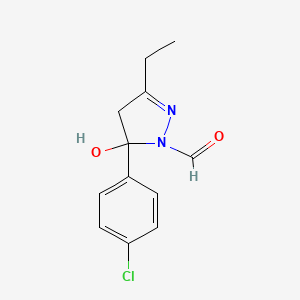![molecular formula C12H12F8N2O6 B11102459 2-({6-[(1-Carboxyethyl)amino]-2,2,3,3,4,4,5,5-octafluoro-6-oxohexanoyl}amino)propanoic acid](/img/structure/B11102459.png)
2-({6-[(1-Carboxyethyl)amino]-2,2,3,3,4,4,5,5-octafluoro-6-oxohexanoyl}amino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({6-[(1-Carboxyethyl)amino]-2,2,3,3,4,4,5,5-octafluoro-6-oxohexanoyl}amino)propanoic acid is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and a carboxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Common synthetic routes may involve the use of fluorinated precursors and specific reaction conditions to ensure the correct placement of fluorine atoms .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques such as vapor deposition or suspensoid quick-drying methods. These methods ensure high purity and yield, making the compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 2-({6-[(1-Carboxyethyl)amino]-2,2,3,3,4,4,5,5-octafluoro-6-oxohexanoyl}amino)propanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of fluorine atoms and the carboxyethyl group .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
2-({6-[(1-Carboxyethyl)amino]-2,2,3,3,4,4,5,5-octafluoro-6-oxohexanoyl}amino)propanoic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be used as a probe to study enzyme activity or as a ligand in binding studies.
Mechanism of Action
The mechanism of action of 2-({6-[(1-Carboxyethyl)amino]-2,2,3,3,4,4,5,5-octafluoro-6-oxohexanoyl}amino)propanoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The carboxyethyl group may also play a role in its mechanism of action by facilitating interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include ethyl acetoacetate and other fluorinated organic acids. These compounds share structural similarities but differ in their specific functional groups and fluorine atom placement .
Uniqueness: What sets 2-({6-[(1-Carboxyethyl)amino]-2,2,3,3,4,4,5,5-octafluoro-6-oxohexanoyl}amino)propanoic acid apart is its unique combination of fluorine atoms and a carboxyethyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific applications .
Properties
Molecular Formula |
C12H12F8N2O6 |
|---|---|
Molecular Weight |
432.22 g/mol |
IUPAC Name |
2-[[6-(1-carboxyethylamino)-2,2,3,3,4,4,5,5-octafluoro-6-oxohexanoyl]amino]propanoic acid |
InChI |
InChI=1S/C12H12F8N2O6/c1-3(5(23)24)21-7(27)9(13,14)11(17,18)12(19,20)10(15,16)8(28)22-4(2)6(25)26/h3-4H,1-2H3,(H,21,27)(H,22,28)(H,23,24)(H,25,26) |
InChI Key |
TZNUMRMBKPVVIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(C(C(C(C(=O)NC(C)C(=O)O)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chlorophenyl)-1-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylcyclohexanecarboxamide](/img/structure/B11102388.png)
-(4-chlorophenyl)(morpholin-4-yl)methylidene]amino}oxy)methanone](/img/structure/B11102394.png)
acetyl}hydrazinylidene)butanamide](/img/structure/B11102395.png)
![4-[4-(Dimethylamino)phenyl]-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11102397.png)



![4-{[2-(2-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B11102419.png)

![(3E)-3-{2-[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazinylidene}-N-(2,4,6-trimethylphenyl)butanamide](/img/structure/B11102433.png)
![2,4-dibromo-6-[(E)-(2-{4-[(2-bromo-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]benzene-1,3-diol](/img/structure/B11102434.png)
![2-{[(E)-(5-bromo-2,4-dihydroxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11102436.png)
![N-[4-(4-benzamidophenoxy)phenyl]benzamide](/img/structure/B11102447.png)
![1-(3-{[(E)-furan-2-ylmethylidene]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxy-3-methylurea](/img/structure/B11102451.png)
